molecular formula C10H7BrO2 B13575749 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No.: B13575749
M. Wt: 239.06 g/mol
InChI Key: VJSSMBRQHRHUQE-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a methyl group on the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde typically involves the bromination of 3-methyl-1-benzofuran-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.

    Reduction: 5-Bromo-3-methyl-1-benzofuran-2-methanol.

    Substitution: 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde.

Scientific Research Applications

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-benzofuran-2-carbaldehyde
  • 3-Methyl-1-benzofuran-2-carbaldehyde
  • 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Uniqueness

5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the benzofuran ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

5-bromo-3-methyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H7BrO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3

InChI Key

VJSSMBRQHRHUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C=O

Origin of Product

United States

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